molecular formula C17H21N3O2 B053805 reactive blue 231 CAS No. 115682-09-2

reactive blue 231

Cat. No.: B053805
CAS No.: 115682-09-2
M. Wt: 299.37 g/mol
InChI Key: VXKCGGYPMLXZKG-UHFFFAOYSA-N
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Description

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a pyridine-4-carbohydrazide moiety into the adamantane framework enhances the compound’s potential for various applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-4-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the adamantane and pyridine moieties .

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Materials Science: The rigidity and stability of the adamantane core make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of other complex molecules and as a building block for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyridine-4-carbohydrazide group can form hydrogen bonds and other interactions with biological molecules. This allows the compound to inhibit enzymes or bind to receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide
  • E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide

Uniqueness

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide stands out due to its specific combination of the adamantane and pyridine-4-carbohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Reactive Blue 231 (RB231) is a synthetic dye belonging to the class of reactive dyes, primarily utilized in the textile industry for dyeing cellulose fibers like cotton. Its vibrant blue color and excellent colorfastness properties make it a popular choice. However, concerns regarding its biological activity and environmental impact have prompted extensive research into its toxicity, biodegradability, and potential effects on human health and ecosystems.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 115682-09-2
  • Molecular Structure : Phthalocyanine derivative
  • Molecular Weight : Not specified in the sources

The structure of RB231 includes reactive groups that allow it to form covalent bonds with fibers, enhancing its durability during washing and exposure to light. The dye's solubility and reactivity can be tailored through specific synthetic pathways, which involve multiple condensation and hydrolysis steps .

Biological Activity and Toxicity

Research indicates that RB231 exhibits significant biological activity, particularly in terms of cytotoxicity. The mechanisms by which RB231 induces toxicity include:

  • Oxidative Stress : Exposure to RB231 can lead to the generation of reactive oxygen species (ROS), which may damage cellular components such as DNA, proteins, and lipids.
  • Disruption of Cellular Functions : The dye has been shown to interfere with cell signaling pathways and metabolic processes.

Cytotoxic Effects

A study highlighted the cytotoxic effects of RB231 on various cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis. For instance, assays conducted on mammalian cell lines revealed a dose-dependent increase in cell death when exposed to RB231 concentrations ranging from 0 to 40 µM over a 24-hour period .

Environmental Impact

The environmental implications of RB231 are significant due to its widespread use in textiles. The dye is not readily biodegradable, leading to persistent contamination in aquatic systems. Studies have shown:

  • Adsorption Studies : Materials like activated carbon and agricultural waste have been investigated for their ability to adsorb RB231 from wastewater, demonstrating effective removal rates .
  • Electrochemical Degradation : Various electrochemical methods have been explored for the degradation of RB231 under different conditions, providing insights into its environmental fate .

Case Studies

  • Cytotoxicity Assessment :
    • Cell Line Used : MDA-MB-231 (breast cancer cell line)
    • Findings : Treatment with RB231 resulted in a significant increase in ROS levels, indicating oxidative stress. The study quantified cell viability reductions at varying concentrations .
  • Environmental Remediation :
    • Methodology : Use of activated carbon for adsorption.
    • Results : Achieved over 90% removal efficiency of RB231 from synthetic wastewater samples under optimized conditions .
  • Biodegradation Studies :
    • Various microorganisms have been evaluated for their ability to decolorize RB231 in anaerobic conditions, with some strains showing over 80% decolorization within 24 hours .

Comparative Analysis with Other Dyes

PropertyThis compoundReactive Black 5Reactive Red 120
Molecular StructurePhthalocyanineAzoAzo
Environmental PersistenceHighModerateLow
CytotoxicityHighModerateLow
BiodegradabilityLowModerateHigh

Properties

IUPAC Name

N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCGGYPMLXZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317912
Record name N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71458-51-0, 115682-09-2
Record name NSC322038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Reactive Blue 231
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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